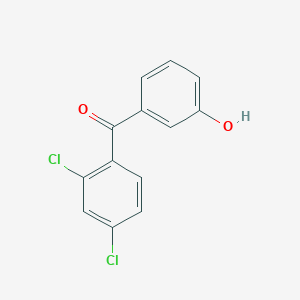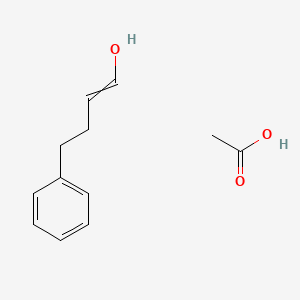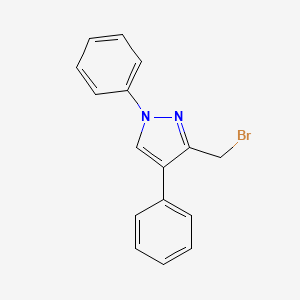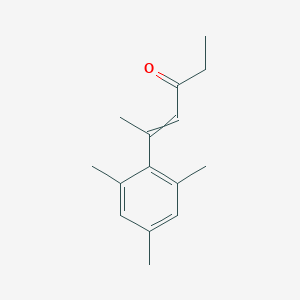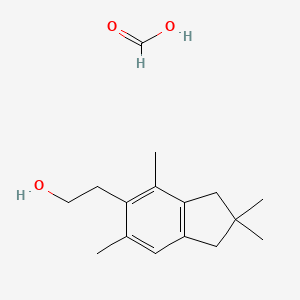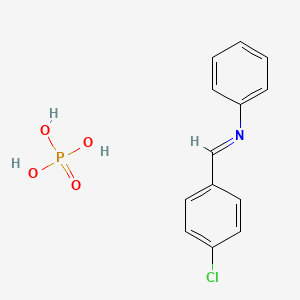
1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound consists of a 4-chlorophenyl group attached to a phenylmethanimine moiety, combined with phosphoric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-phenylmethanimine typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then combined with phosphoric acid to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-N-phenylmethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chlorophenyl)-2-(acetamido)ethane boronic acid
- 4-chlorophenylboronic acid
- 4-chlorophenylacetic acid
Uniqueness
Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
62729-81-1 |
|---|---|
Molekularformel |
C13H13ClNO4P |
Molekulargewicht |
313.67 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-phenylmethanimine;phosphoric acid |
InChI |
InChI=1S/C13H10ClN.H3O4P/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;1-5(2,3)4/h1-10H;(H3,1,2,3,4) |
InChI-Schlüssel |
LQKUQSMPWPEDFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
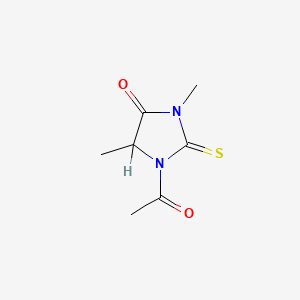
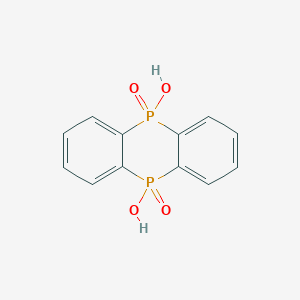

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)
![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
